![molecular formula C18H18N4O5S B2488865 4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 501351-86-6](/img/structure/B2488865.png)
4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that often feature in the development of pharmaceuticals and materials science due to their unique structural and chemical properties. The presence of the 1,3,4-oxadiazol moiety, in particular, is of interest due to its occurrence in compounds with significant biological activities.
Synthesis Analysis
While the specific synthesis of "4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide" is not directly detailed in the provided research, compounds with similar structures have been synthesized through various methods, including cyclization reactions and substitutions. For instance, the synthesis of related oxadiazole derivatives often involves stepwise reactions starting from hydrazides or hydrazones, followed by cyclization to form the oxadiazole ring (Taha et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds containing the 1,3,4-oxadiazol ring has been characterized using various spectroscopic and crystallographic techniques. These studies reveal the planarity of the oxadiazole ring and its interactions within the crystal lattice, contributing to the compound's stability and properties. For similar compounds, crystal structure analysis has shown the importance of hydrogen bonding and π-π interactions in stabilizing the molecular structure (P. Sharma et al., 2016).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research on derivatives of 1,3,4-oxadiazole, such as 4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, has shown potential anticancer activities. For instance, the synthesis, characterization, and evaluation of anticancer properties of 1,3,4-oxadiazole derivatives have been extensively studied. These compounds exhibit promising anticancer activities against various cancer cell lines, suggesting their potential as lead compounds for the development of new anticancer agents (Salahuddin et al., 2014).
Photosensitizer in Photodynamic Therapy
Compounds containing the 1,3,4-oxadiazole moiety have been investigated for their application as photosensitizers in photodynamic therapy (PDT). These studies focus on the synthesis and characterization of new compounds with high singlet oxygen quantum yields, which are crucial for the effectiveness of PDT in treating cancer. The remarkable photophysical and photochemical properties of these compounds make them suitable candidates for cancer treatment through PDT (M. Pişkin et al., 2020).
Nematocidal Activity
Novel 1,3,4-oxadiazole derivatives have also been synthesized and evaluated for their nematocidal activities. Some of these compounds have shown significant activity against specific nematodes, offering potential as lead compounds for the development of new nematicides. This research contributes to the field of agricultural chemistry by providing new tools for nematode pest management (Dan Liu et al., 2022).
Antibacterial and Antifungal Agents
The antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives have been explored, with some compounds exhibiting promising activity against various microbial strains. These studies aim to develop new antimicrobial agents to combat resistant bacterial and fungal infections, addressing a critical need in public health (А. А. Aghekyan et al., 2020).
Antidiabetic Activity
Research into the antidiabetic activity of 1,3,4-oxadiazole derivatives has led to the synthesis and in vitro evaluation of new compounds. These studies have identified compounds with significant α-amylase inhibitory activity, suggesting their potential for the development of new antidiabetic medications (J. Lalpara et al., 2021).
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-22(2)28(24,25)13-10-8-12(9-11-13)16(23)19-18-21-20-17(27-18)14-6-4-5-7-15(14)26-3/h4-11H,1-3H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPZVLIJPBBDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.